molecular formula C15H12ClN3S B3370590 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 451501-95-4

4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3370590
CAS No.: 451501-95-4
M. Wt: 301.8 g/mol
InChI Key: CIAACZQPBZTGLR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4, a 4-methylphenyl group at position 5, and a thiol (-SH) group at position 2. It is synthesized via cyclization reactions involving thiocarbohydrazide and substituted aromatic aldehydes or ketones, followed by functionalization of the thiol group . Its crystallographic and spectroscopic characterization confirms a planar triazole ring with substituents influencing molecular packing and intermolecular interactions .

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-10-2-4-11(5-3-10)14-17-18-15(20)19(14)13-8-6-12(16)7-9-13/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAACZQPBZTGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142262
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451501-95-4
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451501-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzohydrazide to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiocarbohydrazide under acidic conditions to yield the desired triazole compound.

Reaction Steps:

    Formation of Hydrazone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

    Reduction: Formation of aromatic amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenyl and 4-methylphenyl derivatives with appropriate thioamide precursors under acidic or basic conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds. For instance, in one study, the compound was synthesized and characterized using advanced spectroscopic methods, revealing significant chemical shifts indicative of its unique structure .

Medicinal Chemistry

The triazole ring structure is known for its biological activity. Compounds containing triazole moieties have been investigated for their potential as:

  • Antimicrobial Agents : Research indicates that triazoles can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.
  • Anticancer Agents : Certain derivatives have shown promise in targeting cancer cells through specific molecular interactions .

Case Study : A study highlighted the synthesis of triazole derivatives that exhibited significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Agricultural Chemistry

Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth. The specific compound has been evaluated for its efficacy against various plant pathogens.

  • Fungicidal Activity : Studies have demonstrated that triazole derivatives can effectively control fungal diseases in crops, leading to improved yield and quality .

Case Study : Field trials indicated that formulations containing triazole derivatives significantly reduced disease incidence in crops like wheat and rice .

Materials Science

The unique electronic properties of triazole compounds make them suitable for applications in materials science.

  • Conductive Polymers : Research has explored incorporating triazoles into polymer matrices to enhance electrical conductivity and thermal stability.
  • Sensors : Triazole-based compounds have been utilized in the development of sensors due to their sensitivity to various chemical stimuli .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The compound’s activity and physicochemical properties are heavily influenced by substituents on the triazole core and aromatic rings. Key analogs and their differences are summarized below:

Compound Name Substituents (Position 4 / Position 5) Key Structural Features Biological Activity/Application References
4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-Cl-C₆H₄ / 4-CH₃-C₆H₄ Chloro and methyl groups enhance lipophilicity Antiviral, enzyme inhibition
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol NH₂ / 4-NO₂-C₆H₄ Electron-withdrawing nitro group increases reactivity Precursor for Schiff base ligands
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 3-CH₃-C₆H₄ / 4-Cl-C₆H₄ Methyl at meta position alters steric effects Structural studies, potential antifungals
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) H / 4-Cl-C₆H₄ Lacks 4-methylphenyl group; simpler structure Inhibitor of auxin biosynthesis in plants
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol Schiff base / pyrazole Extended conjugation via Schiff base Ligand for metal complexes

Key Observations :

  • Halogen vs. Alkyl Groups : The chloro group (electron-withdrawing) in the target compound enhances binding to hydrophobic pockets in enzymes, while the methyl group (electron-donating) improves metabolic stability .
  • Positional Isomerism : Substitution at the para position (4-CH₃-C₆H₄) in the target compound vs. meta (3-CH₃-C₆H₄) in affects molecular symmetry and crystal packing.
  • Schiff Base Derivatives : Schiff base analogs (e.g., ) exhibit broader conjugation, enabling applications in coordination chemistry and catalysis.

Comparison of Yields :

  • The target compound is synthesized in high yields (~70–85%) using optimized cyclization protocols .
  • Schiff base derivatives (e.g., ) show moderate yields (73–81%) due to competing side reactions.
Table 2: Activity Profile of Selected Analogs
Compound Activity Mechanism/Application Potency (IC₅₀/EC₅₀) References
Target compound Antiviral (MERS-CoV helicase inhibition) Binds to nsp13 active site 12 µM (in silico)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Antiviral (COVID-19) Inhibits viral replication 8.5 µM
Yucasin Plant growth regulation Inhibits YUCCA flavin monooxygenases 10 µM
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Antifungal Disrupts fungal cell membranes 25 µg/mL

Key Findings :

  • The target compound’s 4-methylphenyl group enhances steric shielding, reducing off-target interactions compared to simpler analogs like yucasin .
  • Halogen Substitution : Chloro and iodo substituents improve binding affinity to viral proteins (e.g., SARS-CoV-2 helicase) by forming halogen bonds .

Biological Activity

4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

  • Molecular Formula : C15H12ClN3S
  • Molecular Weight : 301.79 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating notable cytotoxicity.

Case Studies

  • Cytotoxicity Assays :
    • The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay.
    • Results indicated that the compound exhibited higher cytotoxicity towards melanoma cells compared to other cancer types .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific cellular pathways that are critical for cancer cell survival and proliferation. The presence of the thiol group enhances its interaction with target proteins involved in cancer progression .

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-donating groups like methyl enhances anticancer activity, while electron-withdrawing groups can diminish it .

Key Findings:

  • Compounds with additional methyl groups at ortho and meta positions showed increased potency against cancer cell lines.
  • The chlorophenyl group contributes to increased lipophilicity, aiding in better cell membrane penetration and bioavailability .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, a reflux method using N,N-dimethylacetamide as a solvent with 4-nitrobenzohydrazide and N-(4-chlorophenyl)-benzimidoyl chloride (5 hours, 57% yield). Purification is achieved via silica-gel column chromatography (cyclohexane:ethyl acetate, 1:10 v/v) . Intermediates are characterized using:

  • ¹H-NMR : Confirms proton environments and substituent positions.
  • LC-MS : Validates molecular weight and purity.
  • Elemental analysis : Ensures stoichiometric consistency .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer: Key techniques include:

  • ¹H-NMR : Resolves aromatic protons and triazole ring protons (e.g., δ 7.2–8.1 ppm for substituted phenyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H stretches for triazole) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 316.8 for C₁₅H₁₁ClN₃S) .

Q. What are common impurities during synthesis, and how are they mitigated?

Methodological Answer: Impurities like unreacted starting materials or byproducts (e.g., oxidized thiols) are addressed via:

  • Column Chromatography : Using gradient elution (e.g., cyclohexane:ethyl acetate) to isolate the target compound .
  • Recrystallization : Slow evaporation of ethyl acetate solutions to obtain pure crystals .

Advanced Research Questions

Q. How can molecular docking predict biological activity?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes or receptors). Steps include:

  • Protein Preparation : Retrieve target structures from PDB (e.g., bacterial dihydrofolate reductase).
  • Ligand Optimization : Minimize energy of the triazole-thiol derivative using MMFF94 force fields.
  • Docking Simulations : Analyze binding poses and interaction scores (e.g., hydrogen bonds with catalytic residues) .

Q. What insights do DFT calculations provide into electronic properties?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites (e.g., sulfur atom in thiol as reactive center).
  • Frontier Molecular Orbitals (FMOs) : Predict reactivity (e.g., HOMO-LUMO gap ~4.5 eV indicates moderate stability) .

Q. How does X-ray crystallography inform stability and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals:

  • Packing Motifs : π-π stacking between aromatic rings (distance ~3.6 Å).
  • Hydrogen Bonding : N-H···S interactions stabilize the crystal lattice .

Q. How do substituents influence electronic properties and binding affinity?

Methodological Answer: Comparative studies using Hammett substituent constants show:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing interactions with nucleophilic protein residues.
  • Methoxy Groups : Improve solubility but reduce binding due to steric hindrance. Data from analogs (e.g., 4-methoxy derivatives) support these trends .

Q. What methodologies evaluate ADME properties for drug development?

Methodological Answer: In silico ADME analysis using tools like SwissADME predicts:

  • Lipophilicity (LogP) : ~3.2 (moderate permeability).
  • Bioavailability : 55% due to moderate solubility and molecular weight (<500 Da).
  • CYP450 Interactions : Low inhibition risk (e.g., CYP3A4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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